![molecular formula C7H6N2O2S2 B065628 2-Amino-thieno[2,3-d]thiazole-6-carboxylic acid methyl ester CAS No. 192879-29-1](/img/structure/B65628.png)

2-Amino-thieno[2,3-d]thiazole-6-carboxylic acid methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

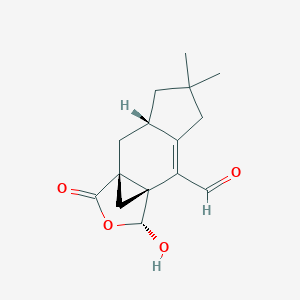

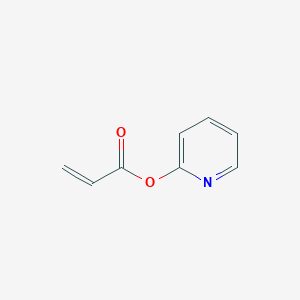

2-Amino-thieno[2,3-d]thiazole-6-carboxylic acid methyl ester is a derivative of thieno[2,3-d]thiazole . It is a heterocyclic compound that contains sulfur and nitrogen atoms . This compound is mainly of academic interest .

Synthesis Analysis

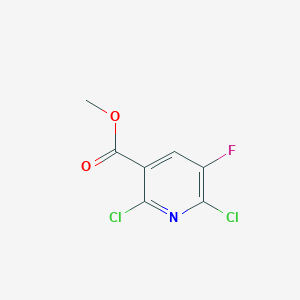

The synthesis of 2-Amino-thieno[2,3-d]thiazole-6-carboxylic acid methyl ester involves several steps. Starting from a bromo compound, a nucleophilic displacement by sodium thiocyanate leads to an intermediate. The nitro group in this intermediate is then reduced with Fe/AcOH to yield the corresponding thiophenamine, which spontaneously cyclizes via intramolecular nucleophilic attack at the carbon of the SCN-group, yielding the amino compound . The amino functionality is then converted under Sandmeyer conditions to give halo compounds as key intermediates for the subsequent introduction of sulfur, nitrogen, and oxygen nucleophiles .Molecular Structure Analysis

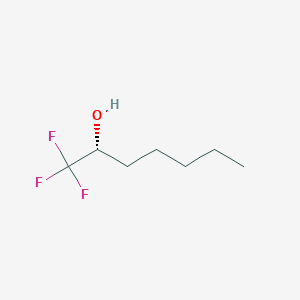

The molecular structure of 2-Amino-thieno[2,3-d]thiazole-6-carboxylic acid methyl ester is characterized by the presence of sulfur and nitrogen atoms in a five-membered ring . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis

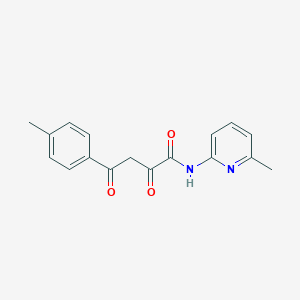

A series of 2-substituted thienothiazoles was available via nucleophilic substitution of the chloro atom in the compound, applying various sulfur, nitrogen, and oxygen nucleophiles . As expected, sulfur nucleophiles gave excellent conversions to the desired products .Future Directions

The future directions for the research and development of 2-Amino-thieno[2,3-d]thiazole-6-carboxylic acid methyl ester could involve further exploration of its potential biological activities, particularly its anticancer properties . Additionally, further studies could focus on the structural modification of 2-aminothiazole to pursue potent anticancers .

properties

IUPAC Name |

methyl 2-aminothieno[2,3-d][1,3]thiazole-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2S2/c1-11-6(10)3-2-12-5-4(3)13-7(8)9-5/h2H,1H3,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUQANGDMVZKDMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC2=C1SC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356232 |

Source

|

| Record name | 2-amino-thieno[2,3-d]thiazole-6-carboxylic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-thieno[2,3-d]thiazole-6-carboxylic acid methyl ester | |

CAS RN |

192879-29-1 |

Source

|

| Record name | 2-amino-thieno[2,3-d]thiazole-6-carboxylic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylic acid](/img/structure/B65550.png)

![ethyl 4-(3,5-dichlorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B65562.png)

![2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine](/img/structure/B65566.png)